4-Octyl Itaconate

Catalog No.
S516213
CAS No.
3133-16-2
M.F
C13H21O4-
M. Wt
241.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Octyl Itaconate

CAS Number

3133-16-2

Product Name

4-Octyl Itaconate

IUPAC Name

3-octan-4-yloxycarbonylbut-3-enoate

Molecular Formula

C13H21O4-

Molecular Weight

241.30 g/mol

InChI

InChI=1S/C13H22O4/c1-4-6-8-11(7-5-2)17-13(16)10(3)9-12(14)15/h11H,3-9H2,1-2H3,(H,14,15)/p-1

InChI Key

GIRJEIMINMHXQS-UHFFFAOYSA-M

SMILES

CCCCCCCCOC(=O)CC(=C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

4-Octyl Itaconate; 4 Octyl Itaconate; 4-Octyl-Itaconate

Canonical SMILES

CCCCC(CCC)OC(=O)C(=C)CC(=O)[O-]

Description

The exact mass of the compound 4-Octyl Itaconate is 242.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Treating Sepsis

Application in Inflammation and Immunity

Application in Macrophages

Application in Treating Behcet’s Uveitis and Experimental Autoimmune Uveitis

Application in Treating Eosinophilic Asthma

Application in Inhibiting Inflammation

4-Octyl Itaconate, also known as 4-octyl-2-methyl-1,3-dioxolane-4-carboxylic acid, is a derivative of itaconate, a naturally occurring metabolite produced in cells during the immune response. This compound has garnered attention due to its enhanced cell permeability compared to its parent compound, making it a valuable tool in studying metabolic and inflammatory processes. Itaconate itself is produced from the decarboxylation of cis-aconitate by the enzyme Immunoresponsive Gene 1 (IRG1) and plays a significant role in regulating macrophage function and inflammation .

Primarily through its ability to alkylate specific cysteine residues on target proteins. Notably, it has been shown to:

  • Inhibit Glycolysis: By covalently modifying glyceraldehyde-3-phosphate dehydrogenase (GAPDH), 4-octyl itaconate reduces its activity, thereby inhibiting aerobic glycolysis in activated macrophages .
  • Block STING Activation: The compound directly alkylates the stimulator of interferon genes (STING) at specific cysteine residues, inhibiting its palmitoylation and oligomerization, which are critical for its activation in immune responses .

4-Octyl Itaconate exhibits significant anti-inflammatory properties. Its mechanisms include:

  • Inhibition of Aerobic Glycolysis: By targeting GAPDH, it reduces the metabolic shift in activated macrophages, which is often associated with inflammation .
  • Regulation of Immune Responses: The compound has been shown to inhibit the cGAS-STING pathway, affecting antiviral immune responses and autoimmune inflammation .
  • Nrf2 Activation: It promotes the nuclear accumulation of Nrf2, a transcription factor that regulates antioxidant responses and anti-inflammatory gene expression .

The synthesis of 4-Octyl Itaconate can be achieved through several methods:

  • One-Step Enzymatic Synthesis: Utilizing lipases to selectively catalyze the reaction due to their ability to accommodate specific substrates within their active sites .
  • Click Chemistry Protocols: These methods involve the use of alkyne derivatives for detecting and synthesizing 4-octyl itaconate efficiently .

These methods enhance the yield and purity of the compound while maintaining its biological activity.

4-Octyl Itaconate has several promising applications:

  • Therapeutic Agent: Its anti-inflammatory properties make it a potential candidate for treating inflammatory diseases and conditions such as systemic lupus erythematosus .
  • Research Tool: As a cell-permeable derivative of itaconate, it serves as an important tool for studying metabolic pathways and immune responses in macrophages .

Recent studies have focused on the interactions of 4-Octyl Itaconate with various proteins involved in immune signaling pathways. Key findings include:

  • Alkylation of Proteins: The compound's ability to modify cysteine residues on proteins like GAPDH and STING reveals its role in post-translational modifications that regulate cellular functions .
  • Impact on Metabolic Pathways: By inhibiting glycolysis and affecting the cGAS-STING axis, 4-octyl itaconate alters metabolic fluxes within immune cells, providing insights into how metabolism influences immune responses .

Similar Compounds

Several compounds share structural or functional similarities with 4-Octyl Itaconate. A comparison highlights their unique features:

Compound NameStructure/FunctionalityUnique Features
ItaconateParent compound; less cell-permeableNatural metabolite with limited permeability
Decanoic AcidFatty acid; affects membrane fluidityPrimarily involved in energy metabolism
Butyric AcidShort-chain fatty acid; anti-inflammatory propertiesModulates gut health and inflammation differently
Palmitic AcidSaturated fatty acid; influences lipid metabolismCommonly found in dietary fats

4-Octyl Itaconate stands out due to its enhanced cell permeability and specific targeting of metabolic pathways involved in inflammation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

241.14398415 g/mol

Monoisotopic Mass

241.14398415 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Tang C, Tan S, Zhang Y, Dong L, Xu Y. Activation of Keap1-Nrf2 signaling by 4-octyl itaconate protects human umbilical vein endothelial cells from high glucose. Biochem Biophys Res Commun. 2019 Jan 15;508(3):921-927. doi: 10.1016/j.bbrc.2018.12.032. Epub 2018 Dec 10. PubMed PMID: 30545629.
2: Tang C, Wang X, Xie Y, Cai X, Yu N, Hu Y, Zheng Z. 4-Octyl Itaconate Activates Nrf2 Signaling to Inhibit Pro-Inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells of Systemic Lupus Erythematosus Patients. Cell Physiol Biochem. 2018;51(2):979-990. doi: 10.1159/000495400. Epub 2018 Nov 22. PubMed PMID: 30466076.
3: Mills EL, Ryan DG, Prag HA, Dikovskaya D, Menon D, Zaslona Z, Jedrychowski MP, Costa ASH, Higgins M, Hams E, Szpyt J, Runtsch MC, King MS, McGouran JF, Fischer R, Kessler BM, McGettrick AF, Hughes MM, Carroll RG, Booty LM, Knatko EV, Meakin PJ, Ashford MLJ, Modis LK, Brunori G, Sévin DC, Fallon PG, Caldwell ST, Kunji ERS, Chouchani ET, Frezza C, Dinkova-Kostova AT, Hartley RC, Murphy MP, O'Neill LA. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. Nature. 2018 Apr 5;556(7699):113-117. doi: 10.1038/nature25986. Epub 2018 Mar 28. PubMed PMID: 29590092; PubMed Central PMCID: PMC6047741.

Explore Compound Types